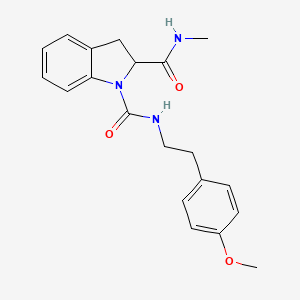

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide

Descripción

N1-(4-Methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic dicarboxamide derivative characterized by an indoline core substituted with a 4-methoxyphenethyl group at the N1 position and a methyl group at the N2 position.

Propiedades

IUPAC Name |

1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWMKHYOBBVWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in ethanol under ultrasound irradiation, yielding a highly substituted pyrrolidinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones, which have significant biological importance.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.

Aplicaciones Científicas De Investigación

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Structural Comparison

The compound shares structural homology with other dicarboxamide derivatives, differing primarily in core scaffolds, substituents, and stereochemistry. Below is a comparative analysis:

Key Structural Insights :

- Substituent Effects: The 4-methoxyphenethyl group introduces electron-donating methoxy and hydrophobic phenethyl moieties, contrasting with the electron-deficient thiazole or isoquinoline groups in analogs. This may influence solubility and membrane permeability .

- Stereochemistry : Unlike (S)-configured pyrrolidine derivatives (e.g., ), the stereochemical configuration of the indoline core in the target compound is unspecified but could critically impact binding affinity.

Pharmacological and Biochemical Comparison

- TRPV1 Antagonists: Pyrrolidine-based analogs (e.g., N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide) exhibit nanomolar TRPV1 antagonism due to optimal aryl substituent positioning. The target compound’s indoline core may hinder binding to TRPV1’s hydrophobic pocket compared to flexible pyrrolidine derivatives .

- HDAC/PI3K Inhibition : Thiazole-substituted pyrrolidine dicarboxamides (e.g., ) show dual PI3Kα/HDAC6 inhibition, attributed to the thiazole’s metal-chelating ability. The absence of such groups in the target compound suggests divergent mechanisms.

- Anticancer Potential: Diazene-dicarboxamide derivatives (e.g., ) demonstrate anticancer activity via redox modulation, but the indoline derivative’s stability in biological systems remains unverified.

ADMET and Toxicity Profiles

While data for the target compound are lacking, related dicarboxamides show:

Actividad Biológica

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is characterized by its indoline core, which is substituted with a 4-methoxyphenethyl group and two carboxamide functionalities. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. The compound's structure contributes significantly to its biological activity, influencing its interactions with various biological targets.

The biological activity of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and inflammatory processes. This inhibition may lead to reduced tumor growth and inflammation.

- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways involved in cellular growth and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide possesses significant anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of DNA synthesis |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its anticancer activity, N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide has shown promise in reducing inflammation. In animal models of inflammation, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6:

| Model | Dose (mg/kg) | Cytokine Reduction (%) |

|---|---|---|

| Carrageenan-induced | 50 | 40 |

| Complete Freund’s Adjuvant | 100 | 55 |

These results suggest a dual role for the compound in both cancer therapy and inflammatory disease management.

Case Studies

Several case studies have explored the therapeutic efficacy of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide:

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Inflammation Model : In a rat model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.